molecular formula C9H6BrFO B1404307 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 866862-25-1

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1404307
CAS No.: 866862-25-1
M. Wt: 229.05 g/mol
InChI Key: NPJWOVWPFKCPHM-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 866862-25-1 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 5-bromo-6-fluoro-1-indanone . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Transformation

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is involved in various synthesis and transformation processes. Fujimura et al. (1984) described a transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-ones into indazole derivatives, highlighting the potential of similar compounds in chemical transformations (Fujimura et al., 1984).

Halogen-Rich Intermediate Synthesis

The compound has been used in the synthesis of halogen-rich intermediates. For instance, Wu et al. (2022) synthesized 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, for the creation of pentasubstituted pyridines, demonstrating its use in medicinal chemistry research (Wu et al., 2022).

Suzuki Reaction and Boronic Acid Derivatives

Sutherland and Gallagher (2003) used 5-bromo-2-fluoro-3-pyridylboronic acid in the Suzuki reaction to create disubstituted fluoropyridines, highlighting the versatility of such compounds in organic synthesis (Sutherland & Gallagher, 2003).

Friedel-Crafts Reaction

Müller and Weyerstahl (1975) explored the Friedel-Crafts reaction of similar compounds, demonstrating the selective reaction of halogen atoms in the synthesis of bromo alkenyl anisole and bromo indanes, which is significant in organic synthesis (Müller & Weyerstahl, 1975).

Stability Studies

Bradshaw et al. (1991) investigated the stability of alkoxy-substituted inden-2-ones, which are closely related to this compound. Their work sheds light on the stability of such compounds under various conditions, which is crucial for their application in chemical synthesis (Bradshaw, Jones, & Nongrum, 1991).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to alterations in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on the animals. As the dosage increases, the compound can exhibit significant biological activity, including modulation of enzyme activity, changes in gene expression, and alterations in cellular metabolism. High doses of this compound may lead to toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other enzymatic pathways. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular energy metabolism. The subcellular localization of this compound can therefore have significant implications for its biochemical and cellular effects .

Properties

IUPAC Name

5-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJWOVWPFKCPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866862-25-1
Record name 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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